molecular formula C13H15N5O2S B498826 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide

2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide

Cat. No.: B498826
M. Wt: 305.36g/mol
InChI Key: CVJQNKBDVYEJLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide is a compound that belongs to the class of diaminopyrimidine derivatives. These compounds are known for their diverse pharmacological properties, including antimalarial, anti-filarial, anti-retroviral, antibacterial, and antimicrobial activities . The compound’s structure includes a pyrimidine ring, a sulfanyl group, and a methoxyphenylacetamide moiety, which contribute to its unique chemical and biological properties.

Preparation Methods

The synthesis of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide involves several steps. One common synthetic route includes the reaction of 4,6-diaminopyrimidine-2-thiol with 3-methoxyphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted ethers.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide involves its interaction with molecular targets such as dihydrofolate reductase (DHFR). By inhibiting DHFR, the compound disrupts the synthesis of tetrahydrofolate, a cofactor required for the synthesis of nucleotides and amino acids. This inhibition leads to the suppression of cell proliferation and the death of rapidly dividing cells, such as those found in malaria parasites and bacteria .

Comparison with Similar Compounds

Similar compounds to 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide include:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C13H15N5O2S

Molecular Weight

305.36g/mol

IUPAC Name

2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C13H15N5O2S/c1-20-9-4-2-3-8(5-9)16-12(19)7-21-13-17-10(14)6-11(15)18-13/h2-6H,7H2,1H3,(H,16,19)(H4,14,15,17,18)

InChI Key

CVJQNKBDVYEJLV-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC(=CC(=N2)N)N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC(=CC(=N2)N)N

Origin of Product

United States

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